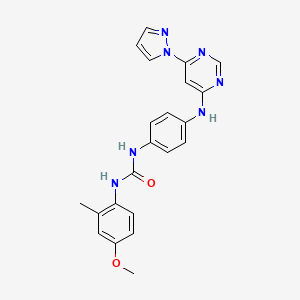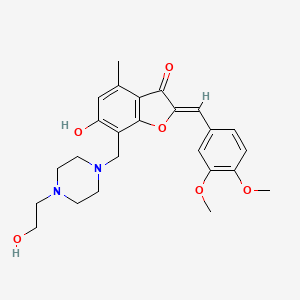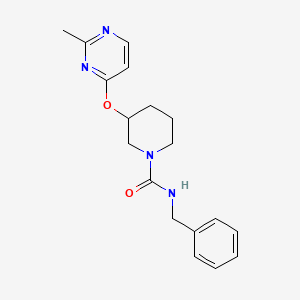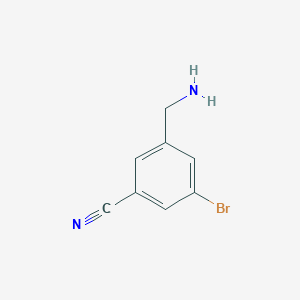
Ethyl (1-benzylpiperidin-4-yl)acetate
Übersicht
Beschreibung
Ethyl (1-benzylpiperidin-4-yl)acetate is a chemical compound with a molecular formula of C16H23NO2 . It contains a total of 43 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .
Synthesis Analysis
Piperidine derivatives, such as Ethyl (1-benzylpiperidin-4-yl)acetate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of these compounds involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of Ethyl (1-benzylpiperidin-4-yl)acetate includes a total of 43 bonds, 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .Physical And Chemical Properties Analysis
Ethyl (1-benzylpiperidin-4-yl)acetate has a molecular weight of 261.36 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research demonstrates the role of Ethyl (1-benzylpiperidin-4-yl)acetate in the synthesis of various heterocyclic compounds. Elnagdi et al. (1988) outlined its use in preparing ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate for the synthesis of 1,3,4-oxadiazoles and pyridopyridazines, highlighting its reactivity towards electrophilic reagents (Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988). This suggests its potential in creating novel organic compounds.
Asymmetric Synthesis in Alkaloid Production
Hirai et al. (1992) researched the compound's use in asymmetric synthesis, particularly in the creation of chiral building blocks for alkaloid synthesis. They focused on the intramolecular Michael reaction of ethyl (1-benzylpiperidin-4-yl)acetate derivatives, yielding compounds useful in the synthesis of diverse alkaloids (Hirai, Terada, Yamazaki, & Momose, 1992).
Role in Synthesis of Benzimidazole Derivatives
Ozbey, Kuş, and Göker (2001) described the synthesis of benzimidazole derivatives using ethyl (1-benzylpiperidin-4-yl)acetate. This process involved the reduction and crystallization steps, contributing to the understanding of the molecular structure of these compounds (Ozbey, Kuş, & Göker, 2001).
In Pharmaceutical Intermediate Production
Kasture et al. (2005) explored its use as an intermediate in pharmaceuticals. Specifically, they studied its role in the production of the drug doxazosin mesylate, demonstrating its applicability in the drug manufacturing process (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Wirkmechanismus
While the specific mechanism of action for Ethyl (1-benzylpiperidin-4-yl)acetate is not mentioned in the search results, piperidine derivatives are known to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to inhibit acetylcholinesterase (AChE) with an IC50 value of 0.01 µM .
Eigenschaften
IUPAC Name |
ethyl 2-(1-benzylpiperidin-4-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHPKNRLWYTYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1-benzylpiperidin-4-yl)acetate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)





![Ethyl 1,2-diamino-4-[4-(benzyloxy)phenyl]-5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2476529.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)
![2-(methoxymethyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2476536.png)
